

# Understanding the role of AFG206 in hematological malignancies

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## Compound of Interest

Compound Name: AFG206

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## An In-Depth Technical Guide to the Role of ESG206 in Hematological Malignancies

Disclaimer: Initial searches for "**AFG206**" in the context of hematological malignancies did not yield specific public information. However, a similarly named investigational drug, ESG206, is currently in clinical development for B-cell malignancies. This guide focuses on the available data for ESG206, a novel therapeutic agent with a promising mechanism of action for this patient population.

## Introduction

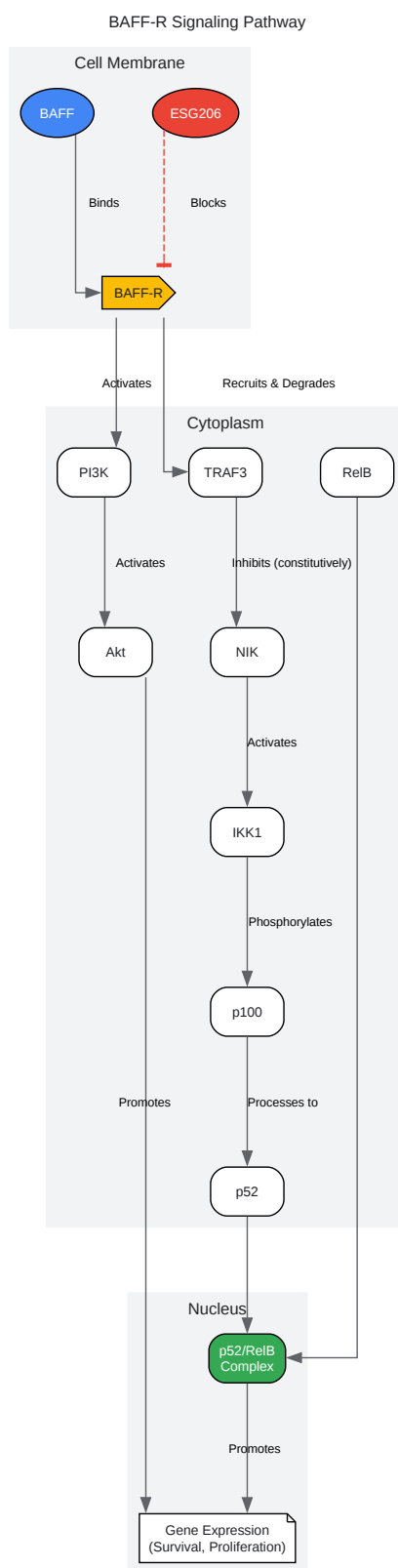
ESG206 is a recombinant humanized anti-B-cell Activating Factor-Receptor (BAFF-R) monoclonal antibody being developed by Shanghai Escugen Biotechnology Co., Ltd. for the treatment of relapsed or refractory (R/R) B-cell malignancies.<sup>[1][2]</sup> BAFF-R is a compelling therapeutic target as it is predominantly expressed on mature B-cells, including malignant ones, and plays a crucial role in their survival and proliferation.<sup>[3]</sup> Notably, ESG206 has been modified through glycoengineering to enhance its Antibody-Dependent Cellular Cytotoxicity (ADCC) effects, offering a potent mechanism for eliminating tumor cells.<sup>[1][2]</sup> Preclinical studies have demonstrated the anti-tumor efficacy of ESG206 in various malignant B-cell disease models, including those resistant to established therapies like rituximab and ibrutinib.<sup>[1][2]</sup>

## Mechanism of Action

ESG206 exerts its anti-tumor effects through a dual mechanism of action: blockade of the BAFF-R signaling pathway and enhanced ADCC.

#### 1. Inhibition of BAFF-R Signaling:

The binding of the cytokine BAFF to its receptor, BAFF-R, on the surface of B-cells triggers downstream signaling cascades that are critical for B-cell survival and maturation.[3][4][5] These pathways include the canonical and non-canonical NF- $\kappa$ B pathways, as well as the PI3K pathway, all of which promote the expression of pro-survival proteins and regulate cellular proliferation.[4][6] In malignant B-cells, aberrant activation of the BAFF/BAFF-R axis can contribute to tumor cell survival and resistance to apoptosis.[3] ESG206, as a monoclonal antibody, is designed to bind to BAFF-R, thereby preventing the binding of BAFF and inhibiting these pro-survival signals.

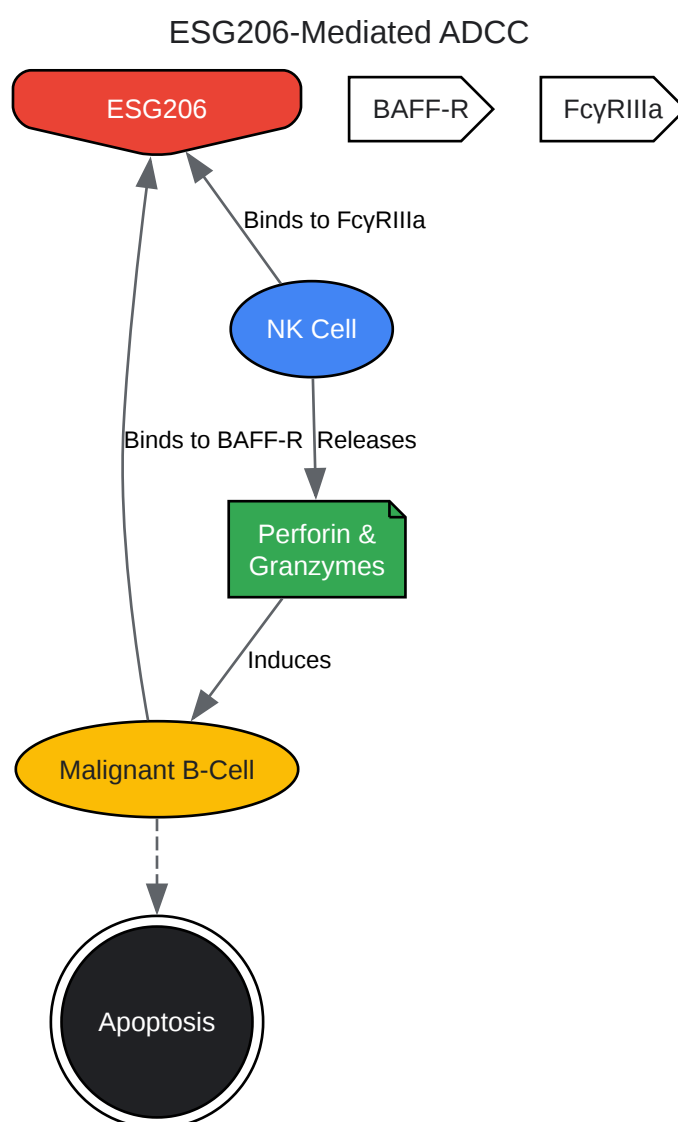


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BAFF-R signaling pathway and the inhibitory action of ESG206.

## 2. Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC):

ESG206 is glycoengineered to enhance its ADCC activity.[1][2] ADCC is an immune mechanism where an antibody flags a target cell (in this case, a malignant B-cell) for destruction by effector immune cells, most notably Natural Killer (NK) cells. The Fab portion of ESG206 binds to BAFF-R on the tumor cell, while its Fc portion binds with high affinity to the FcγRIIIa receptor on NK cells. This engagement activates the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell. The glycoengineering of ESG206, likely through afucosylation, increases the binding affinity of its Fc region to FcγRIIIa, leading to a more potent anti-tumor immune response.[7][8]



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Mechanism of ESG206-mediated ADCC against malignant B-cells.

## Preclinical and Clinical Development

### Preclinical Studies

Experimental Protocols:

Detailed protocols for the preclinical evaluation of ESG206 are not yet publicly available in full. However, published abstracts indicate that the anti-tumor effects of ESG206 were validated in a range of malignant B-cell disease models.<sup>[1][2]</sup> These studies included in vivo assessments using lymphoma xenograft models. Notably, the efficacy of ESG206 was demonstrated in models that were resistant to standard-of-care agents such as rituximab and ibrutinib, highlighting its potential to overcome existing treatment resistance.<sup>[1][2]</sup> These xenograft studies would typically involve the implantation of human lymphoma cell lines or patient-derived tumor tissue into immunocompromised mice, followed by treatment with ESG206 or control agents. Tumor growth would be monitored over time to assess the efficacy of the treatment.

Quantitative Data:

Specific quantitative data from these preclinical studies, such as tumor growth inhibition percentages or survival data, have not been detailed in the currently available public information.

### Clinical Trials: A Phase 1 Study in B-cell Lymphoid Malignancies (NCT05822843)

A first-in-human, Phase I, multicenter, open-label, dose-escalation study of ESG206 is being conducted in adult subjects with relapsed or refractory B-cell lymphoid malignancies.<sup>[9][10]</sup>

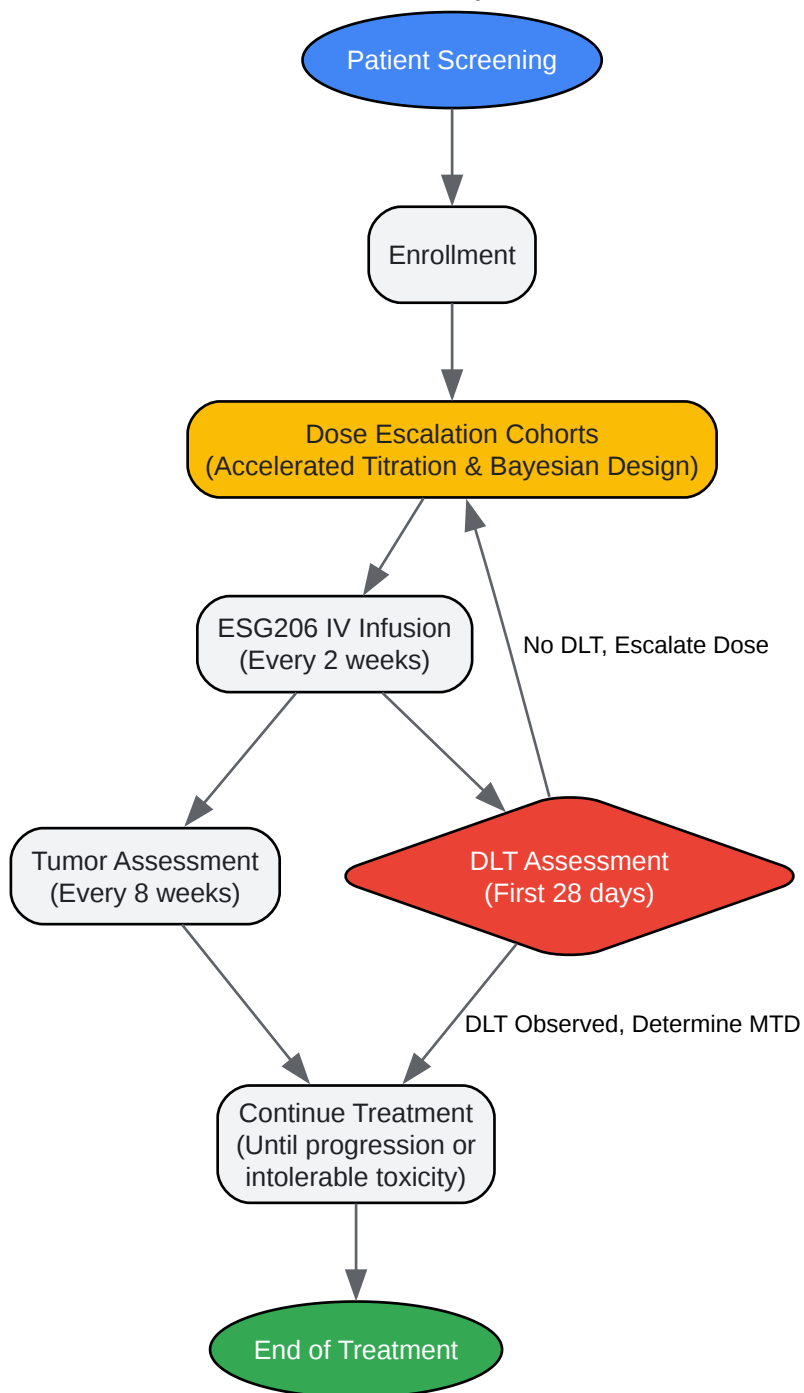
Study Objectives:

- Primary: To evaluate the safety and tolerability of ESG206 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary: To assess the pharmacokinetic (PK) profile and preliminary anti-tumor efficacy of ESG206.

#### Experimental Protocol (Clinical Trial Design):

The study employs a sequential-cohort, dose-escalation design.[9] ESG206 is administered intravenously every two weeks, with a four-week treatment cycle.[1][2] The dose escalation has utilized an accelerated titration for the initial dose level, followed by a Bayesian Optimal Interval design for subsequent dose levels.[1][2] Dose-limiting toxicities (DLTs) are assessed within the first 28 days of treatment.[1][2]

## NCT05822843 Study Workflow

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Workflow of the Phase 1 clinical trial of ESG206 (NCT05822843).

Key Inclusion and Exclusion Criteria:

Inclusion Criteria	Exclusion Criteria
Age ≥ 18 years	Prior chemotherapy, targeted therapy, or immunotherapy within 14 days of first dose
Histologically confirmed, incurable R/R B-cell hematologic malignancy	Major surgery within 4 weeks of first dose
Progression despite standard of care therapy	Autologous stem cell transplant within 100 days of first dose
Measurable or evaluable disease	Severe or uncontrolled systemic diseases
ECOG performance status of 0 or 1	Known hypersensitivity to the investigational product
Adequate organ function	Pregnant or breastfeeding

Source: ClinicalTrials.gov NCT05822843[9]

Preliminary Clinical Data (as of January 30, 2024):

The following tables summarize the preliminary data from the first six patients enrolled in the study, as presented at the 2024 ASCO Annual Meeting.[1][2]

Patient Demographics and Disease Characteristics:

Characteristic	Value
Number of Patients	6
Median Age (years)	56
Gender (Female)	83.3%
Median Prior Lines of Therapy	2 (Range: 1-3)
Follicular Lymphoma (FL)	3
Diffuse Large B-cell Lymphoma (DLBCL)	3



## Preliminary Safety and Efficacy:

Parameter	Observation
Safety	
Dose-Limiting Toxicities (up to 6 mg/kg Q2W)	None observed
Grade $\geq 3$ Treatment-Related Adverse Events (TRAEs)	None occurred
Common TRAEs	Anemia, decreased white blood cell count, hyperlipidemia, elevated bilirubin, diarrhea, infusion reactions, upper respiratory infections
Efficacy	
Partial Response (PR)	1 FL patient (3 mg/kg Q2W), 1 DLBCL patient (3 mg/kg Q2W)
CNS Activity	39.5% reduction in brain lesion size in an FL patient with intracranial metastases after 2 cycles
Pharmacodynamics	
Peripheral CD20+ B-cells	Significant decrease observed at 1 and 3 mg/kg Q2W dose levels

## Conclusion

ESG206 is a promising novel therapeutic agent for patients with relapsed or refractory B-cell malignancies. Its dual mechanism of action, combining the inhibition of the pro-survival BAFF-R signaling pathway with enhanced ADCC, offers a potent and targeted approach to eliminating cancer cells. Preliminary data from the ongoing Phase I clinical trial suggest that ESG206 is well-tolerated and demonstrates encouraging signs of clinical activity, even in heavily pre-treated patients and in challenging presentations such as CNS metastases.<sup>[1][2]</sup> The continued clinical development of ESG206 is warranted and will further elucidate its role in the treatment landscape of hematological malignancies.

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